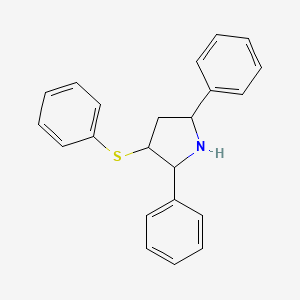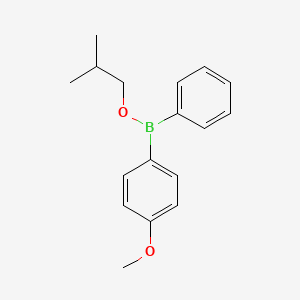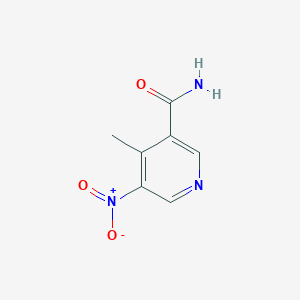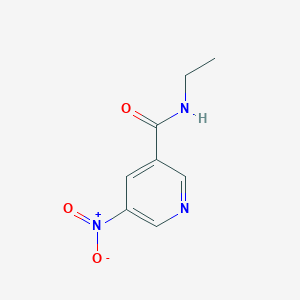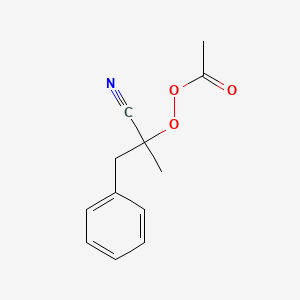
2-Cyano-1-phenylpropan-2-yl ethaneperoxoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-1-phenylpropan-2-yl ethaneperoxoate is an organic compound with the molecular formula C13H15NO3 It is a derivative of ethaneperoxoic acid and is characterized by the presence of a cyano group, a phenyl group, and an ethaneperoxoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-1-phenylpropan-2-yl ethaneperoxoate typically involves the reaction of 2-cyano-1-phenylpropan-2-ol with ethaneperoxoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include ethaneperoxoic acid and a suitable solvent such as dichloromethane. The reaction is usually conducted at low temperatures to prevent decomposition of the peroxoate group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-1-phenylpropan-2-yl ethaneperoxoate undergoes various chemical reactions, including:
Oxidation: The peroxoate group can participate in oxidation reactions, leading to the formation of corresponding oxides.
Reduction: The cyano group can be reduced to an amine group under suitable conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be used in the presence of a catalyst.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-Cyano-1-phenylpropan-2-yl ethaneperoxoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyano-1-phenylpropan-2-yl ethaneperoxoate involves its interaction with molecular targets such as enzymes and receptors. The peroxoate group can generate reactive oxygen species (ROS) that can modify biomolecules, leading to various biological effects. The cyano group can interact with nucleophiles, while the phenyl group can participate in aromatic interactions.
Comparison with Similar Compounds
Similar Compounds
1-Cyano-1-phenylbutyl ethaneperoxoate: Similar structure but with a butyl group instead of a propyl group.
2-Phenyl-2-propanol: Lacks the cyano and peroxoate groups but has a similar phenyl-propanol backbone.
Uniqueness
2-Cyano-1-phenylpropan-2-yl ethaneperoxoate is unique due to the presence of both the cyano and peroxoate groups, which confer distinct chemical reactivity and potential applications. Its combination of functional groups makes it a versatile compound for various chemical and biological studies.
Properties
CAS No. |
58422-66-5 |
|---|---|
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
(2-cyano-1-phenylpropan-2-yl) ethaneperoxoate |
InChI |
InChI=1S/C12H13NO3/c1-10(14)15-16-12(2,9-13)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 |
InChI Key |
HNZQNJSMPILNOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OOC(C)(CC1=CC=CC=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[4-(Tricyanoethenyl)anilino]phenyl}benzamide](/img/structure/B14601923.png)
![1-(2,4,6-Trimethylphenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14601929.png)
![2-[2-(2-Methoxyphenyl)ethenyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14601946.png)

![N-{[3,5-Bis(octadecyloxy)phenyl]methyl}acetamide](/img/structure/B14601954.png)


![1,3-Bis[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]propane-1,3-dione](/img/structure/B14601970.png)
![9-Azatricyclo[3.3.1.0~2,8~]nona-3,6-diene-9-carbaldehyde](/img/structure/B14601974.png)
